REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][C:10]([F:15])=[C:11]([CH:14]=1)[C:12]#[N:13].C([O:19][B:20](OC(C)C)[O:21]C(C)C)(C)C>O1CCCC1>[C:12]([C:11]1[CH:14]=[C:7]([B:20]([OH:21])[OH:19])[CH:8]=[CH:9][C:10]=1[F:15])#[N:13]
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Name
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|
Quantity
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5.6 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C#N)C1)F
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Name
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Quantity
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3.46 mL
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Type
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reactant
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Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred at −78° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
quenched by the addition of a 2M hydrochloric acid (20 ml)
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Type
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EXTRACTION
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Details
|
extracted into ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by trituration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1F)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |